Scientific Field: This application falls under the field of Neuroscience .
Summary of the Application: Simvastatin, due to its high lipophilicity, can cross the blood-brain barrier and has been suggested as a promising therapeutic option for different brain complications and diseases .
Methods of Application: Simvastatin is administered as a drug to reduce elevated plasma cholesterol levels . Its ability to cross the blood-brain barrier makes it a potential therapeutic option for brain-related complications .
Results or Outcomes: Recent studies have suggested that simvastatin could be beneficial for brain tumors (i.e., medulloblastoma and glioblastoma) and neurological disorders (i.e., Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease) .
Scientific Field: This application falls under the field of Dentistry .
Summary of the Application: Simvastatin has been shown to have a positive impact on alveolar bone regeneration after tooth extraction .
Methods of Application: In most of the Randomized Controlled Trials (RCTs), a collagen sponge and a simvastatin concentration of 10mg were used .
Results or Outcomes: Intra-alveolar simvastatin post-tooth extraction has been shown to be effective and safe for preserving alveolar bone, with varied concentrations and carriers, with no significant adverse effects .
Scientific Field: This application falls under the field of Microbiology .
Summary of the Application: Simvastatin may be helpful in decreasing the production of methicillin-resistant Staphylococcus aureus (MRSA) toxins that downregulate the healing of septic injuries .
Scientific Field: This application falls under the field of Oncology .
Summary of the Application: This study focuses on the influence of the co-application of simvastatin with other compounds on the activity of Kv1.3 channels, viability, and apoptosis of cancer cells in the human T cell line Jurkat .
Scientific Field: This application falls under the field of Pharmacology .
Summary of the Application: Simvastatin is a well-prescribed drug for treating cardiovascular diseases and hypercholesterolemia. Due to the extensive hepatic first-pass metabolism and poor solubility, its oral bioavailability is only 5% .
Scientific Field: This application falls under the field of Cardiovascular Medicine .
Summary of the Application: Simvastatin is widely used in the treatment of cardiovascular diseases and hypercholesterolemia .
Methods of Application: Simvastatin is administered orally to patients suffering from cardiovascular diseases and hypercholesterolemia .
Simvastatin is a member of the statin class of medications, primarily used for lowering cholesterol levels in the blood. It functions as a competitive inhibitor of the enzyme hydroxymethylglutaryl-coenzyme A reductase, which plays a crucial role in the biosynthesis of cholesterol. By inhibiting this enzyme, simvastatin effectively reduces low-density lipoprotein cholesterol levels and triglycerides while increasing high-density lipoprotein cholesterol levels, thereby lowering the risk of cardiovascular diseases such as heart attacks and strokes .
Simvastatin works by inhibiting an enzyme called HMG-CoA reductase in the liver []. This enzyme is a key player in the body's cholesterol production process. By inhibiting HMG-CoA reductase, Simvastatin reduces the liver's ability to produce cholesterol, leading to lower levels of LDL ("bad") cholesterol and triglycerides in the blood []. Additionally, Simvastatin may increase HDL ("good") cholesterol levels [].
Simvastatin is generally well-tolerated, but like any medication, it can have side effects. Common side effects include muscle aches, fatigue, and digestive problems []. In rare cases, Simvastatin can cause serious muscle damage or liver problems []. It's crucial to discuss potential risks and benefits with a healthcare professional before taking Simvastatin.
Simvastatin is administered as an inactive lactone that undergoes hydrolysis to yield its active form, β-hydroxyacid. This conversion occurs through spontaneous chemical processes and enzyme-mediated hydrolysis, primarily by nonspecific carboxyesterases in the liver and intestinal wall . The metabolic pathway involves several key reactions:
Simvastatin exhibits several biological activities beyond cholesterol reduction. It has been shown to inhibit platelet aggregation, reduce inflammation associated with atherosclerotic plaques, and improve endothelial function . These properties contribute to its effectiveness in reducing cardiovascular events. Additionally, studies have indicated that simvastatin may exert neuroprotective effects through interactions with lipid-lowering transcription factors .
The synthesis of simvastatin is derived from a fermentation product of the fungus Aspergillus terreus. Initially isolated as lovastatin, simvastatin was developed by modifying lovastatin to enhance its potency as an HMG-CoA reductase inhibitor. The synthetic pathway involves:
Simvastatin is primarily used for:
Simvastatin has notable interactions with various substances:
Simvastatin belongs to a broader class of statins, which includes several other compounds that share similar mechanisms but differ in potency, side effect profiles, and pharmacokinetics. Below is a comparison highlighting its uniqueness.
Compound | Mechanism of Action | Unique Features |
---|---|---|
Simvastatin | Inhibits HMG-CoA reductase | Effective in reducing LDL cholesterol by up to 50% |
Atorvastatin | Inhibits HMG-CoA reductase | More potent; longer half-life; fewer drug interactions |
Lovastatin | Inhibits HMG-CoA reductase | Natural product from fermentation; less potent than simvastatin |
Rosuvastatin | Inhibits HMG-CoA reductase | Greater LDL reduction; minimal metabolism via CYP enzymes |
Pravastatin | Inhibits HMG-CoA reductase | Less lipid-soluble; reduced risk of drug interactions |
Simvastatin's unique profile lies in its balance between efficacy and safety, making it a commonly prescribed statin despite the availability of newer agents with potentially fewer side effects .
Simvastatin exists as a solid crystalline compound under standard conditions. The compound presents as a white to off-white crystalline powder [1] [2] [3] [4] [5] [6] [7]. The crystalline nature of simvastatin is well-established, with the compound exhibiting distinct crystal habits depending on the crystallization conditions employed [8]. The particle size of commercial simvastatin typically ranges to ≤10 μm, as reported by pharmaceutical manufacturers [9].
The compound demonstrates characteristic optical properties, including a specific rotation of [α]D25 +292° (c = 0.5% in acetonitrile) [10] and [α]D +275±25° (c = 1 in acetonitrile) [10]. These optical rotation values confirm the stereochemical integrity of the compound and serve as important identification parameters for pharmaceutical quality control.
Simvastatin exhibits markedly poor aqueous solubility, which classifies it as a Biopharmaceutics Classification System Class II drug [10] [11]. The intrinsic solubility in water at 23°C ranges from 0.0013 to 0.0015 mg/mL [12] [13], making it virtually insoluble in aqueous media [14]. At physiological temperatures, the mole fraction solubility in water is approximately 7.57 × 10⁻⁷ at 298.2 K [15].
In contrast, simvastatin demonstrates significantly enhanced solubility in organic solvents. The solubility in ethanol reaches approximately 20 mg/mL, while in dimethyl sulfoxide and dimethylformamide, solubility increases to approximately 30 mg/mL each [14]. The compound is also readily soluble in methanol and chloroform [4] [10]. These solubility characteristics necessitate the use of organic cosolvents or specialized formulation approaches to enhance bioavailability in pharmaceutical applications.
Temperature-dependent solubility studies reveal that simvastatin solubility increases with temperature across all solvent systems. In micellar solutions containing various non-ionic surfactants, the solubility enhancement can be substantial, with some formulations achieving solubility improvements of over 1000-fold compared to pure water [15] [16].
The partition coefficient (LogP) of simvastatin demonstrates its lipophilic nature, with values consistently reported in the range of 4.26 to 4.68 [17] [18] [10] [19]. The most frequently cited LogP value is 4.68, indicating high lipophilicity [17] [19]. This high partition coefficient reflects the compound's strong preference for lipid environments over aqueous phases, which correlates with its poor water solubility and its ability to traverse biological membranes.
Comparative studies using various computational methods have yielded LogP values ranging from 4.41 to 4.68, with experimental determinations falling within this range [17] [18]. The lipophilic character of simvastatin is further emphasized by its classification among the lipophilic statins, distinguishing it from more hydrophilic members of the statin family [20] [21].
The melting point of simvastatin has been consistently reported across multiple sources, with the most commonly cited range being 127-132°C [3] [10] [22]. More specific determinations include 132-137°C [2] and 135-138°C [23] [6]. These variations likely reflect differences in measurement conditions, sample purity, and crystalline form.
Thermal stability studies reveal that simvastatin exhibits excellent stability under inert atmospheric conditions. The compound remains stable at temperatures up to 100°C (373 K) when maintained under nitrogen atmosphere [24] [25]. However, thermal degradation becomes apparent at temperatures ≥80°C (353 K) when exposed to air or oxygen-containing atmospheres [24] [25].
The thermal degradation mechanism involves oxidative processes, particularly affecting the hexahydronaphthalene fragment of the molecule [24]. Under oxidative conditions, two main degradation products are formed, with the decomposition process being temperature and atmosphere dependent [24] [25]. For pharmaceutical processing applications, these findings indicate that simvastatin can withstand moderate heating under controlled atmospheric conditions, but extended exposure to elevated temperatures in the presence of oxygen should be avoided.
Differential scanning calorimetry studies have confirmed the absence of polymorphic transitions between room temperature and the melting point, indicating that the stable crystalline form (Form I) is maintained throughout this temperature range [26] [27]. This thermal behavior is crucial for pharmaceutical manufacturing processes and storage conditions.
Irritant;Health Hazard;Environmental Hazard